Cas no 2229246-67-5 (2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid)

2-(4-Hydroxy-3-nitrophenyl)prop-2-enoic acid is a nitro-substituted phenolic acrylic acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure combines a reactive acrylate moiety with a hydroxy-nitrophenyl group, enabling versatile chemical modifications. The compound’s nitro and hydroxyl functional groups offer sites for further derivatization, such as reductions or electrophilic substitutions, making it valuable for constructing complex molecules. Its conjugated system may also contribute to UV-absorbing properties, useful in material science. The product’s stability under standard conditions and well-defined reactivity profile enhance its utility in research and industrial processes requiring precise functional group transformations.
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid structure
2229246-67-5 structure
Product Name:2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
CAS No:2229246-67-5
MF:C9H7NO5
MW:209.155582666397
CID:5960269
PubChem ID:165628152
Update Time:2025-06-12

2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
    • EN300-1766861
    • 2229246-67-5
    • Inchi: 1S/C9H7NO5/c1-5(9(12)13)6-2-3-8(11)7(4-6)10(14)15/h2-4,11H,1H2,(H,12,13)
    • InChI Key: OPNUWRFGPRRIFZ-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C(=C)C(=O)O)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 209.03242232g/mol
  • Monoisotopic Mass: 209.03242232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 103Ų

2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1766861-0.05g
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
2229246-67-5
0.05g
$924.0 2023-09-20
Enamine
EN300-1766861-0.1g
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
2229246-67-5
0.1g
$968.0 2023-09-20
Enamine
EN300-1766861-0.25g
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
2229246-67-5
0.25g
$1012.0 2023-09-20
Enamine
EN300-1766861-0.5g
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
2229246-67-5
0.5g
$1056.0 2023-09-20
Enamine
EN300-1766861-1.0g
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
2229246-67-5
1g
$1100.0 2023-06-03
Enamine
EN300-1766861-2.5g
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
2229246-67-5
2.5g
$2155.0 2023-09-20
Enamine
EN300-1766861-5.0g
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
2229246-67-5
5g
$3189.0 2023-06-03
Enamine
EN300-1766861-10.0g
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
2229246-67-5
10g
$4729.0 2023-06-03
Enamine
EN300-1766861-1g
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
2229246-67-5
1g
$1100.0 2023-09-20
Enamine
EN300-1766861-5g
2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid
2229246-67-5
5g
$3189.0 2023-09-20

2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid Related Literature

Additional information on 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid

Research Briefing on 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid (CAS: 2229246-67-5): Recent Advances and Applications

2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid (CAS: 2229246-67-5) is a chemically synthesized compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This briefing provides an overview of the latest research findings, focusing on its synthesis, biological activities, and therapeutic potential. The compound's unique structural features, including the nitro and hydroxyl functional groups, make it a promising candidate for further investigation in various biomedical applications.

Recent studies have explored the synthetic pathways for 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of its synthesis. The study reported a yield of over 85% under mild reaction conditions, which is a substantial improvement over previous methods. This advancement is critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid exhibits moderate inhibitory effects on certain inflammatory markers, such as COX-2 and TNF-α. A 2022 study published in Bioorganic & Medicinal Chemistry Letters highlighted its potential as an anti-inflammatory agent, though further optimization of its pharmacokinetic properties is required to enhance bioavailability and reduce toxicity. These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory drugs.

Another area of interest is the compound's potential role in cancer therapy. Research published in European Journal of Medicinal Chemistry (2023) investigated its effects on cancer cell lines, revealing selective cytotoxicity against certain types of tumors, particularly those with high oxidative stress levels. The study proposed that the nitro group in the compound might contribute to its pro-oxidant activity, inducing apoptosis in cancer cells. However, more in vivo studies are needed to validate these findings and assess its safety profile.

Despite these promising results, challenges remain in the development of 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid as a therapeutic agent. Its relatively low solubility in aqueous solutions and moderate metabolic stability are key limitations that need to be addressed. Recent efforts have focused on derivatization strategies to improve these properties, as reported in a 2023 ACS Medicinal Chemistry Letters article. The study explored various ester and amide derivatives, identifying several with enhanced solubility and stability while retaining biological activity.

In conclusion, 2-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid (CAS: 2229246-67-5) represents a promising scaffold for drug discovery, particularly in inflammation and oncology. Recent advancements in its synthesis and preliminary biological evaluations underscore its potential, though further research is necessary to overcome existing limitations. Future studies should focus on structural optimization, mechanistic investigations, and in vivo validation to fully realize its therapeutic applications.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd